6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
CAS No.: 220896-14-0
Cat. No.: VC2089049
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220896-14-0 |
|---|---|
| Molecular Formula | C7H5ClN2O |
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | 6-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
| Standard InChI | InChI=1S/C7H5ClN2O/c8-5-2-1-4-3-6(11)10-7(4)9-5/h1-2H,3H2,(H,9,10,11) |
| Standard InChI Key | UCWFVLDDBLQHPM-UHFFFAOYSA-N |
| SMILES | C1C2=C(NC1=O)N=C(C=C2)Cl |
| Canonical SMILES | C1C2=C(NC1=O)N=C(C=C2)Cl |
Introduction
Chemical Identity and Structure
Basic Information
6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic organic compound with significant applications in medicinal chemistry research. It is characterized by a pyrrolo[2,3-b]pyridine scaffold, which is considered a privileged structure in pharmaceutical development. The compound features a chloro substituent at the 6-position, which provides an excellent handle for further functionalization through various chemical transformations, particularly cross-coupling reactions . This strategic functionality enables researchers to synthesize diverse derivatives with potentially enhanced biological activities.
The compound has a molecular formula of C7H5ClN2O and a molecular weight of 168.58 g/mol . It is officially registered with the Chemical Abstracts Service (CAS) under the number 220896-14-0 . In scientific databases, it may also be identified by its MDL number, MFCD11518940 .
Structural Features
The structure of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one consists of a fused ring system comprising a pyridine ring and a pyrrole ring. The pyrrole component contains a carbonyl group at the 2-position, while the pyridine component features a chlorine atom at the 6-position. This arrangement creates a molecule with multiple sites for potential hydrogen bonding and functional group modifications, making it particularly valuable in medicinal chemistry applications and structure-activity relationship studies.
Physical and Chemical Properties
Physical Properties
6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one appears as a solid with a distinctive color ranging from purple to pink . The compound's physical properties are essential for researchers working with this substance in laboratory settings. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
| Property | Value | Source |
|---|---|---|
| Physical State | Purple to pink solid | |
| Molecular Weight | 168.58 g/mol | |
| Boiling Point | 331.9±52.0 °C (Predicted) | |
| Density | 1.61±0.1 g/mL (Predicted) | |
| Storage Temperature | Ambient |
Chemical Reactivity
The chemical reactivity of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is largely determined by its functional groups and heterocyclic structure. The chloro substituent at the 6-position is particularly significant as it serves as a reactive site for various transformations, including nucleophilic substitution and cross-coupling reactions . This reactivity profile makes the compound a versatile intermediate in organic synthesis, especially for the preparation of more complex molecules with pharmaceutical potential.
The compound also features NH groups in the pyrrole ring, which can participate in hydrogen bonding interactions and can be sites for further functionalization through N-alkylation reactions. The carbonyl group at the 2-position provides additional opportunities for chemical modifications, including reduction, nucleophilic addition, and condensation reactions.
Applications in Research and Development
Medicinal Chemistry Applications
6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one serves as a valuable building block in medicinal chemistry due to its heterocyclic scaffold . The pyrrolo[2,3-b]pyridine framework is recognized as a privileged structure in drug discovery, appearing in numerous biologically active compounds and approved medications. Researchers utilize this compound as a starting material for synthesizing libraries of derivatives with potential therapeutic applications.
The strategic positioning of the chlorine atom in the molecule allows for selective functionalization through various synthetic methodologies, enabling the preparation of structurally diverse compounds for biological screening . This versatility makes 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one an important intermediate in the discovery and development of novel pharmaceutical agents.
Anticancer Research
Recent studies have explored the potential anticancer properties of compounds derived from the pyrrolo[2,3-b]pyridine scaffold. Research has shown that certain derivatives in this class exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancer types .
In a notable study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their activities against FGFR1, 2, and 3. Among these compounds, one derivative (identified as compound 4h in the research) demonstrated significant inhibitory potency with IC50 values of 7, 9, 25, and 712 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively . This compound was shown to inhibit breast cancer 4T1 cell proliferation, induce apoptosis, and significantly inhibit cancer cell migration and invasion .
Additionally, research by Carbone et al. has investigated nortopsentin analogues derived from 1H-pyrrolo[2,3-b]pyridine for their antitumor activity in peritoneal mesothelioma experimental models . These studies highlight the potential of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives in the development of new anticancer therapeutics.
FGFR Inhibition Studies
The fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in various cellular processes, and its abnormal activation has been implicated in multiple cancer types. Compounds based on the pyrrolo[2,3-b]pyridine scaffold, including derivatives of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, have shown promise as FGFR inhibitors .
Research has demonstrated that certain derivatives can effectively target multiple FGFR subtypes with varying degrees of selectivity. For example, compound 4h exhibited a significantly lower IC50 value for FGFR4 (712 nM) compared to the other FGFR subtypes, suggesting a degree of selectivity in its inhibitory profile . This selective inhibition is valuable for developing targeted therapies that can address specific cancer types while minimizing off-target effects.
The relatively low molecular weight of these compounds makes them appealing lead structures for further optimization in drug discovery programs . Their small size allows for greater flexibility in structural modifications to improve potency, selectivity, pharmacokinetic properties, and other drug-like characteristics.
Synthesis and Production
The compound is available in various package sizes ranging from 100 mg to 5 g, allowing researchers to purchase quantities appropriate for their specific needs. Pricing varies depending on the supplier and package size, with smaller quantities generally having a higher cost per gram.
Current Research Trends and Future Directions
Emerging Applications
Current research involving 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and related derivatives focuses primarily on their potential as anticancer agents, particularly through FGFR inhibition . The compound's versatility as a synthetic intermediate continues to drive interest in developing structurally diverse libraries for biological screening.
Future research directions may include:
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Development of more selective FGFR inhibitors based on the pyrrolo[2,3-b]pyridine scaffold
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Exploration of other biological targets beyond FGFRs
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Optimization of pharmacokinetic properties to improve drug-like characteristics
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Investigation of combination therapies involving pyrrolo[2,3-b]pyridine-based compounds
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Application of advanced synthetic methodologies to access novel derivatives with enhanced properties
Structural Optimization Strategies
Research suggests that the pyrrolo[2,3-b]pyridine scaffold presents numerous opportunities for structural optimization . The relatively low molecular weight of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (168.58 g/mol) provides considerable room for additional functionalization while maintaining drug-like properties.
Key optimization strategies might include:
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Substitution of the chlorine atom with various functional groups to modulate potency and selectivity
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Modification of the pyrrole NH group to improve pharmacokinetic properties
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Introduction of substituents at other positions of the bicyclic system
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Incorporation of the scaffold into larger molecular frameworks with improved target recognition
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